molecular formula C14H20N4O2 B2610195 2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one CAS No. 852399-73-6

2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one

Cat. No.: B2610195
CAS No.: 852399-73-6
M. Wt: 276.34
InChI Key: ZQRGYPIJZHGLHD-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one: is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the quinazolinone core with hydrazine hydrate in the presence of a suitable catalyst.

    Attachment of the Isopropoxypropyl Group: The isopropoxypropyl group can be attached via an alkylation reaction using an appropriate alkylating agent, such as 3-isopropoxypropyl bromide, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation Products: Azo or azoxy derivatives.

    Reduction Products: Dihydroquinazolinone derivatives.

    Substitution Products: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets associated with its activity.

    Chemical Biology: It can serve as a tool compound to investigate the mechanisms of action of quinazolinone derivatives.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve the following:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylquinazolin-4(3H)-one: Lacks the isopropoxypropyl group, which may affect its biological activity and solubility.

    3-(3-Isopropoxypropyl)quinazolin-4(3H)-one:

Uniqueness

2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one is unique due to the presence of both the hydrazinyl and isopropoxypropyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-hydrazinyl-3-(3-propan-2-yloxypropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-10(2)20-9-5-8-18-13(19)11-6-3-4-7-12(11)16-14(18)17-15/h3-4,6-7,10H,5,8-9,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRGYPIJZHGLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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